2,4-Difluoro-D-homophenylalanine
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Overview
Description
2,4-Difluoro-D-homophenylalanine is a synthetic amino acid derivative characterized by the presence of two fluorine atoms on the aromatic ring. This compound is structurally similar to phenylalanine, an essential amino acid, but with modifications that significantly alter its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-D-homophenylalanine typically involves the following steps:
Starting Material: The synthesis begins with D-homophenylalanine as the starting material.
Fluorination: The aromatic ring undergoes selective fluorination at the 2 and 4 positions. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production process is scaled up to ensure large quantities of the compound are synthesized efficiently. This involves the use of reactors and automated systems to control reaction conditions precisely, ensuring consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-D-homophenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles such as bromine or nitric acid are used for substitution reactions.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Alcohols
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
2,4-Difluoro-D-homophenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in studies involving protein structure and function.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-Difluoro-D-homophenylalanine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms on the aromatic ring can influence the binding affinity and selectivity of the compound towards these targets. The exact mechanism may vary depending on the biological system and the specific application.
Comparison with Similar Compounds
2,4-Difluoro-L-homophenylalanine
Fmoc-2,5-difluoro-D-homophenylalanine
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Properties
IUPAC Name |
(2R)-2-amino-4-(2,4-difluorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c11-7-3-1-6(8(12)5-7)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTYJIYAYABQKD-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)CC[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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